![molecular formula C20H23N3O5S B2470617 [4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone CAS No. 941949-92-4](/img/structure/B2470617.png)
[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
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Description
Scientific Research Applications
Synthesis and Chemical Properties
[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone is involved in complex chemical reactions that contribute to the synthesis of novel compounds with potential applications in scientific research. For example, furan-2-yl(phenyl)methanol derivatives undergo the aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the synthesis of benzo[b][1,4]thiazine or oxazine derivatives. This methodology is praised for its good yields, high selectivity, low catalyst loading, and fast reaction times, as demonstrated in the work of Reddy et al. (2012) RSC Advances. Additionally, phosphomolybdic acid has been employed as a solid acid catalyst to synthesize trans-4,5-disubstituted cyclopentenone derivatives from similar furan-2-yl(phenyl)methanol, showcasing the efficiency and selectivity of this approach (Reddy et al., 2012) ChemInform.
Corrosion Inhibition
Research conducted by Singaravelu and Bhadusha (2022) in the Asian Journal of Chemistry reveals the application of related compounds in corrosion inhibition. A synthesized organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, demonstrated significant inhibition efficiency on mild steel corrosion in acidic environments. This study highlights the potential of such compounds in protecting metal surfaces from corrosion, indicating a broader application in materials science and engineering Asian Journal of Chemistry.
Pharmacological Applications
Although the requirements specified to exclude drug use and dosage information, it's worth noting that related compounds have been investigated for their pharmacological properties. For instance, novel low-voltage-activated calcium channel blockers synthesized from similar compounds have shown promise as nociceptive and inflammatory pain relievers in preclinical models, as discussed by Noh et al. (2011) Journal of pharmaceutical and biomedical analysis. This underscores the potential of such chemical structures in the development of new therapeutic agents.
properties
IUPAC Name |
[4-(1,1-dioxothiazinan-2-yl)phenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(21-10-12-22(13-11-21)20(25)18-4-3-14-28-18)16-5-7-17(8-6-16)23-9-1-2-15-29(23,26)27/h3-8,14H,1-2,9-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYSGREHSFWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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